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6-Dodecanol acetate

Cat. No.: B13806157
M. Wt: 228.37 g/mol
InChI Key: NVXQBOWBMCEXGU-UHFFFAOYSA-N
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Description

Overview of Straight-Chain Alkyl Acetates in Contemporary Chemical Research

Straight-chain alkyl acetates are esters where the alkyl group is a linear chain. These compounds are of significant interest in various fields of chemical research. For instance, they are used as solvents, plasticizers, and intermediates in organic synthesis. wikipedia.org Their physical properties, such as boiling point and polarity, are influenced by the length of the alkyl chain. chemrj.org Research has also focused on their synthesis, with methods like photocatalyzed alkoxycarbonylation of alkenes being developed for efficient production. nih.gov

The study of proton affinities of alkyl acetates has revealed that isomeric species can have nearly identical proton affinities, an unexpected finding that challenges previous assumptions about their electronic properties. researchgate.net Furthermore, the interactions of these esters in binary mixtures have been investigated to understand the influence of chain length on intermolecular forces. chemrj.org

Research Rationale for Investigating Positional Isomers of Dodecanol (B89629) Acetate (B1210297)

Dodecanol acetate exists in several positional isomers, where the acetate group is attached to different carbon atoms along the twelve-carbon chain of dodecanol. The investigation into these positional isomers is driven by the understanding that the position of the functional group can significantly impact the molecule's physical, chemical, and biological properties. nih.gov

For example, in the field of surfactant science, the position of the hydrophilic headgroup on a long hydrophobic tail, analogous to the acetate group on the dodecanol chain, dramatically influences properties like solubility, self-assembly into micelles and vesicles, and interfacial activity. nih.gov Similarly, in pheromone chemistry, the specific positional isomer of an acetate ester can be crucial for its biological activity, as seen in insect sex pheromones. researchgate.net Therefore, studying the different positional isomers of dodecanol acetate allows researchers to establish structure-property relationships, which are fundamental for designing molecules with specific desired characteristics for various applications.

Contextualizing 6-Dodecanol (B8813167) Acetate within the Broader Field of Alkyl Ester Chemistry

6-Dodecanol acetate is one of the positional isomers of dodecanol acetate. Its study is embedded within the broader context of alkyl ester chemistry, which seeks to understand how modifications in the alcohol or carboxylic acid moiety affect the properties and reactivity of the resulting ester. researchgate.net The position of the ester group in this compound, being more centrally located along the alkyl chain compared to the terminal 1-dodecanol (B7769020) acetate, is expected to confer different steric and electronic properties.

Chemical and Physical Properties of this compound

While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from its constituent parts, 6-dodecanol and acetic acid, and by comparison with its well-studied isomer, 1-dodecanol acetate (also known as dodecyl acetate).

PropertyValue/DescriptionSource
Molecular Formula C14H28O2 guidechem.com
Molecular Weight 228.37 g/mol nih.gov
Appearance Expected to be a colorless liquid guidechem.com
Odor Likely to have a fruity or floral odor guidechem.com
Solubility Insoluble in water; soluble in organic solvents guidechem.com

Synthesis of this compound

The synthesis of this compound would typically involve the esterification of 6-dodecanol with acetic acid or one of its derivatives, such as acetic anhydride (B1165640) or acetyl chloride. A common laboratory method for a similar compound, dodecyl acetate, is the acetylation of lauryl alcohol (1-dodecanol). chemicalbook.com

A general procedure for such a synthesis could involve reacting 6-dodecanol with an excess of acetic anhydride, often in the presence of a catalyst like a strong acid or a base. Another approach is transesterification, where an existing ester is reacted with 6-dodecanol to produce this compound. chemicalbook.com Purification of the final product is typically achieved through techniques like flash chromatography. chemicalbook.com

Research Findings on this compound

Specific research exclusively focused on this compound is not abundant. However, the broader research on dodecanol and its derivatives provides context for its potential areas of investigation. For instance, dodecanol itself is a precursor to surfactants and fragrances. wikipedia.org The esterification of dodecanol to form dodecyl acetate is a known reaction, and this ester is used in fragrance formulations. chemicalbook.com

In a study on the biotransformation of dodecane (B42187) by E. coli, the formation of dodecyl acetate was observed as a byproduct, suggesting that enzymatic esterification of dodecanol can occur. asm.org This highlights a potential biosynthetic route and an area of interest in biocatalysis.

Furthermore, studies on the radiolytic degradation of dodecane derivatives with various functional groups provide insight into the stability of such compounds. rsc.org While this compound was not directly studied, the research on a dodecane backbone with a nitrate (B79036) ester functional group showed that chain scission is a significant degradation pathway. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28O2 B13806157 6-Dodecanol acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

dodecan-6-yl acetate

InChI

InChI=1S/C14H28O2/c1-4-6-8-10-12-14(16-13(3)15)11-9-7-5-2/h14H,4-12H2,1-3H3

InChI Key

NVXQBOWBMCEXGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCC)OC(=O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Dodecanol Acetates

Established Synthetic Pathways for Dodecyl Acetates

The formation of dodecyl acetates is primarily achieved through esterification, a fundamental reaction in organic chemistry. This can be accomplished through various methods, each with its own set of advantages and limitations.

Esterification Reactions: Catalytic and Non-Catalytic Approaches

The most direct method for synthesizing dodecyl acetates is the Fischer esterification of dodecanol (B89629) with acetic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to achieve reasonable reaction rates. The process involves the protonation of the acetic acid, making it more susceptible to nucleophilic attack by the dodecanol.

Alternatively, dodecyl acetate (B1210297) can be synthesized via the acetylation of lauryl alcohol (1-dodecanol) using acetic anhydride (B1165640). chemicalbook.comcaltech.edu This method is often preferred for its higher yields and faster reaction times. The reaction can be catalyzed by a base, such as pyridine, which also acts as a scavenger for the acetic acid byproduct. caltech.edu

Transesterification is another viable route, where an existing ester, such as ethyl acetate or isopropenyl acetate, reacts with dodecanol in the presence of a catalyst to form dodecyl acetate. chemicalbook.com For instance, the reaction of 1-dodecanol (B7769020) with isopropenyl acetate using tetraethylammonium (B1195904) bicarbonate as a catalyst at 60°C has been shown to produce dodecyl acetate with a yield of 89%. chemicalbook.com

Non-catalytic methods, while generally slower, offer an alternative that avoids the use of potentially harsh catalysts. These reactions often require higher temperatures and longer reaction times to proceed to completion.

Chemo-Enzymatic Synthesis and Biocatalysis for Ester Production

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for chemical synthesis. Chemo-enzymatic synthesis and biocatalysis have emerged as powerful tools for ester production, offering high selectivity and milder reaction conditions compared to traditional chemical methods. europa.euacs.org

Lipases are a class of enzymes that have been extensively used for the synthesis of esters, including dodecyl acetate. conicet.gov.ar These enzymes can catalyze esterification, transesterification, and aminolysis reactions with high regio- and enantioselectivity. The use of whole-cell biocatalysts, such as Escherichia coli, expressing specific enzymes, has also been explored for the production of dodecyl acetate. asm.orgnih.gov This approach can be advantageous as it eliminates the need for costly enzyme purification. acs.org

For example, a traceable amount of dodecyl acetate was observed during the biotransformation of dodecane (B42187) to 1-dodecanol using E. coli, suggesting the in-situ esterification of the produced alcohol. asm.org Furthermore, the chemo-enzymatic synthesis of various esters, including dodecyl p-coumarate, has been successfully demonstrated, highlighting the potential of this approach for producing a wide range of dodecyl esters. mdpi.com

Regioselective Synthesis of 6-Dodecanol (B8813167) Acetate: Challenges and Strategies

The synthesis of a specific positional isomer of dodecanol acetate, such as 6-dodecanol acetate, presents a significant challenge due to the presence of multiple hydroxyl groups in the precursor molecule or the potential for isomerization during the reaction. Achieving high regioselectivity is crucial for applications where the specific isomer possesses the desired biological or chemical properties.

Development of Selective Esterification Protocols

The development of selective esterification protocols is key to overcoming the challenge of regioselectivity. This can be achieved through several strategies:

Use of Sterically Hindered Reagents: Employing bulky acylating agents or catalysts can favor the reaction at less sterically hindered hydroxyl groups.

Protecting Group Chemistry: Temporarily blocking more reactive hydroxyl groups with protecting groups allows for the selective esterification of the desired position. The protecting groups can then be removed in a subsequent step.

Enzymatic Catalysis: As mentioned earlier, lipases often exhibit high regioselectivity, making them ideal catalysts for the synthesis of specific isomers. conicet.gov.ar For instance, the regioselective O-acylation of complex molecules like dieckol (B191000) has been successfully achieved using controlled reaction conditions. nih.gov

Isomer Separation and Purification Techniques

Even with highly selective synthetic methods, the final product may contain a mixture of isomers. Therefore, efficient separation and purification techniques are essential to obtain the desired isomer in high purity.

Commonly used techniques for separating isomers include:

Fractional Distillation: This method is effective for separating isomers with significantly different boiling points. google.com

Chromatography: Various chromatographic techniques, such as flash chromatography and high-performance liquid chromatography (HPLC), are powerful tools for separating closely related isomers. chemicalbook.comsielc.com For example, flash chromatography with a hexane/ethyl acetate solvent system has been used to purify dodecyl acetate. chemicalbook.com HPLC methods using reverse-phase columns have also been developed for the analysis and separation of dodecyl acetate. sielc.com The separation of positional isomers on specialized stationary phases has also been demonstrated. researchgate.net

Crystallization: If the desired isomer is a solid, fractional crystallization can be an effective purification method. google.com

Derivatization Chemistry and Functionalization of Dodecanol Acetate Scaffolds

The dodecanol acetate scaffold can be further modified to introduce new functional groups and create novel derivatives with tailored properties. Derivatization is often performed to enhance the analytical detection of the molecule or to alter its biological activity.

One common derivatization strategy for alcohols is to convert them into their corresponding esters or ethers. For instance, dodecanol can be derivatized with phenyl isocyanate to improve its detection by LC-MS/MS. nih.govresearchgate.net This approach allows for the sensitive quantification of dodecanol and its ethoxylated derivatives in various matrices. nih.gov

The hydroxyl group of dodecanol can also be a site for introducing other functional groups through various chemical transformations. For example, the synthesis of (R)- and (S)-10-methyl-1-dodecyl acetate, a pheromone component, involves the creation of a chiral center and subsequent acetylation. researchgate.net

The functionalization of the dodecanol acetate backbone can lead to the development of new compounds with a wide range of applications, from pharmaceuticals to materials science.

Advanced Spectroscopic and Chromatographic Characterization of Dodecanol Acetates

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like dodecanol (B89629) acetates. nih.govedu.krd It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. edu.krd

Method Development for Positional Isomer Differentiation in Complex Matrices

Differentiating between positional isomers of dodecanol acetate (B1210297) in complex samples presents a significant analytical challenge. The development of specific GC-MS methods is crucial for achieving accurate separation and identification. Key aspects of method development include the selection of an appropriate capillary column and the optimization of temperature programming.

For the separation of nonpolar compounds like dodecanol acetates, nonpolar columns such as those with a DB-1 or DB-5 stationary phase are often employed. chromforum.orglcms.cz The temperature program, which involves a gradual increase in column temperature, is optimized to ensure the effective separation of isomers with very similar boiling points. mdpi.com The mass spectrometer then detects the individual isomers as they elute from the column, providing mass spectra that can be used for identification by comparing them to spectral libraries or known standards. wiley.com The fragmentation patterns of the acetate isomers in the mass spectrometer, while often similar, can exhibit subtle differences that aid in their differentiation.

Quantitative Analytical Protocols in Environmental and Biological Samples

Quantitative analysis of 6-dodecanol (B8813167) acetate in environmental and biological samples requires robust and validated protocols to ensure accuracy and reliability. These protocols typically involve sample preparation, extraction, and subsequent GC-MS analysis.

Sample preparation often involves techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the complex matrix. mdpi.com For instance, LLE with a solvent like ethyl acetate can be used to extract dodecanol acetates from aqueous samples. phcogj.com Dispersive liquid-liquid microextraction (DLLME) is another technique that has been developed for the extraction of organic compounds from water samples. nih.govacs.org

For quantification, an internal standard is often added to the sample before extraction. The internal standard should be a compound with similar chemical properties to the analyte but that is not naturally present in the sample. chromforum.org By comparing the peak area of the analyte to that of the internal standard, precise quantification can be achieved. The GC-MS is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity in complex matrices. tesisenred.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Polar Derivatives and Derivatized Analytes

While GC-MS is suitable for volatile compounds, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for analyzing less volatile and more polar compounds. For analytes like dodecanol acetates, which have limited polarity, derivatization is often necessary to improve their ionization efficiency and chromatographic behavior in LC-MS systems. ddtjournal.com

Application of Derivatization Agents for Enhanced Detection

Derivatization involves chemically modifying the analyte to introduce a functional group that is more readily ionized, typically by electrospray ionization (ESI). ddtjournal.com This process enhances the sensitivity and selectivity of the LC-MS/MS analysis. researchgate.net

Several derivatization reagents can be used for alcohols and their derivatives. For instance, phenyl isocyanate (PIC) has been successfully used to derivatize dodecanol and its ethoxylates for LC-MS/MS analysis. nih.govd-nb.info The reaction with PIC introduces a phenylcarbamate group, which improves the ionization efficiency in the ESI source. Other reagents like dansyl chloride and 4-(dimethylamino)benzoyl chloride (DMABC) are also known to react with hydroxyl groups, introducing a readily ionizable moiety and significantly enhancing detection limits. ddtjournal.comsigmaaldrich.com The choice of derivatization agent depends on the specific analyte and the desired analytical outcome. The derivatized analytes are then separated on a reversed-phase column, such as a C18 column, and detected by the mass spectrometer, often in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. nih.govd-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including the precise determination of isomer structures. magritek.comazom.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H and ¹³C NMR Chemical Shift Analysis for Acetate Position Determination

The position of the acetate group on the dodecanol chain can be definitively determined by analyzing the chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra.

In the ¹H NMR spectrum, the proton attached to the carbon bearing the acetate group (the H-6 proton in 6-dodecanol acetate) will appear as a multiplet at a characteristic downfield chemical shift (typically around 4.7-5.0 ppm) due to the deshielding effect of the adjacent oxygen atom. The splitting pattern of this signal, determined by the number of neighboring protons, provides further structural confirmation. The protons of the methyl group in the acetate moiety will appear as a sharp singlet at around 2.0 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information. The carbon atom bonded to the acetate oxygen (C-6) will resonate at a downfield chemical shift (around 70-75 ppm). The carbonyl carbon of the acetate group will have a characteristic chemical shift in the range of 170-173 ppm. rsc.org By carefully analyzing the chemical shifts of all the carbon atoms in the dodecyl chain, the exact position of the acetate group can be confirmed. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to establish the connectivity between protons and carbons, further solidifying the structural assignment. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for this compound

ProtonChemical Shift (ppm)Multiplicity
H-6~4.8m
CH₃ (acetate)~2.0s
CH₃ (terminal)~0.9t
CH₂ (chain)~1.2-1.6m

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (ppm)
C=O (acetate)~171
C-6~74
CH₃ (acetate)~21
C-12 (terminal CH₃)~14
Chain CH₂~22-35

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously determining the complex structure of organic molecules like this compound. Techniques such as COSY, HSQC, and HMBC provide detailed information about the connectivity of atoms within the molecule.

Correlation Spectroscopy (COSY) experiments are fundamental in establishing proton-proton (¹H-¹H) coupling networks. libretexts.orglibretexts.org In the COSY spectrum of this compound, cross-peaks would reveal which protons are adjacent to each other, allowing for the tracing of the entire carbon chain. For instance, the proton on the sixth carbon (the chiral center) would show correlations to the protons on the adjacent fifth and seventh carbons. libretexts.orgrsc.org

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.govnih.gov This is crucial for assigning each carbon signal in the ¹³C NMR spectrum to its attached proton(s) in the ¹H NMR spectrum. nih.govrsc.org For this compound, the HSQC spectrum would definitively link the methine proton at the C-6 position to the C-6 carbon, and each methylene (B1212753) proton signal to its corresponding carbon along the dodecyl chain. rsc.orgnih.gov

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings between protons and carbons, typically over two to three bonds. nih.govnih.gov This is invaluable for connecting different fragments of the molecule. In this compound, an HMBC experiment would show a correlation between the protons of the acetyl methyl group and the carbonyl carbon of the ester. It would also show correlations between the C-6 proton and the carbons at C-5, C-7, and the carbonyl carbon, confirming the position of the acetate group. rsc.orgnih.gov

Stereochemical Assignment: Determining the absolute configuration of the chiral center at C-6 often requires derivatization with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), followed by ¹H NMR analysis of the resulting diastereomeric esters. nih.govresearchgate.net The differing spatial arrangement of the substituents in the two diastereomers leads to observable differences in the chemical shifts of protons near the chiral center. By analyzing these differences (the Δδ values), the absolute stereochemistry (R or S) can be assigned. nih.gov

Table 1: Hypothetical 2D NMR Correlations for this compound

Proton (¹H) COSY Correlations (¹H) HSQC Correlation (¹³C) HMBC Correlations (¹³C)
H-6 (methine)H-5, H-7C-6C-4, C-5, C-7, C-8, C=O
H-2' (acetyl CH₃)NoneC-2'C=O
H-5 (methylene)H-4, H-6C-5C-3, C-4, C-6, C-7
H-7 (methylene)H-6, H-8C-7C-5, C-6, C-8, C-9

This table is illustrative and based on general principles of NMR spectroscopy.

Thermal Analysis Techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for System Characterization

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC can be used to determine its melting point and to study its phase behavior. mdpi.comuc.pt A typical DSC thermogram for a pure sample would show a sharp endothermic peak corresponding to the melting transition. utwente.nlresearchgate.net The temperature at the peak of this endotherm is the melting point, and the area under the peak is proportional to the heat of fusion.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to evaluate the thermal stability and decomposition profile of this compound. The TGA curve would show the temperature at which the compound begins to decompose, indicated by a loss of mass. vurup.skajgreenchem.com For a relatively volatile compound like this compound, the initial mass loss observed might be due to evaporation before thermal decomposition occurs at higher temperatures. acs.org The analysis can reveal the temperature range over which the compound is stable and the kinetics of its decomposition. rsc.org

Table 3: Expected Thermal Analysis Data for Dodecanol Derivatives

Technique Parameter Measured Typical Information for a Dodecanol Derivative
DSCHeat FlowMelting Point, Heat of Fusion, Phase Transitions oup.com
TGAMass ChangeOnset of Decomposition, Thermal Stability Range ajgreenchem.comnih.gov

This table provides a general overview of the expected data from thermal analysis techniques.

Structural Analysis and Conformational Research of 6 Dodecanol Acetate

Elucidation of Absolute Configuration and Stereoisomerism

6-Dodecanol (B8813167) acetate (B1210297) possesses a chiral center at the C-6 position, giving rise to two enantiomers: (R)-6-Dodecanol acetate and (S)-6-Dodecanol acetate. The determination of the absolute configuration of such chiral molecules is a fundamental aspect of their structural analysis. Due to the lack of specific studies on the enantioresolution and absolute configuration determination of 6-Dodecanol acetate, this subsection will discuss the common and effective methods employed for similar chiral secondary alcohols and their acetate derivatives.

One widely used approach is the application of chiral derivatizing agents, followed by spectroscopic analysis, typically Nuclear Magnetic Resonance (NMR). The Mosher method, and its modifications, are prominent examples. nih.gov In this technique, the chiral secondary alcohol (6-dodecanol, the precursor to the acetate) is reacted with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. The differing spatial arrangement of the phenyl group in the resulting diastereomers leads to distinct chemical shifts in the ¹H or ¹⁹F NMR spectra for the protons or fluorine atoms near the chiral center. By analyzing these differences, the absolute configuration of the original alcohol can be deduced. nih.gov

Another powerful technique is the Competing Enantioselective Conversion (CEC) method. nih.gov This method involves reacting the enantioenriched secondary alcohol with an anhydride (B1165640) in the presence of each enantiomer of a chiral catalyst in two separate reactions. The progress of these parallel reactions can be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC/MS). nih.govnih.govmdpi.com The absolute configuration is determined by identifying which enantiomer of the catalyst leads to a faster reaction with the alcohol. nih.gov

Enzymatic resolution is another common strategy, often employed in the stereoselective synthesis of chiral acetates. mdpi.com Lipases are frequently used to selectively acylate one enantiomer of a racemic secondary alcohol or to selectively hydrolyze one enantiomer of a racemic acetate. The enantiopurity of the resulting products can be determined by chiral chromatography, and the absolute configuration can often be inferred based on the known selectivity of the enzyme. mdpi.com

Table 1: Common Methods for Determining Absolute Configuration of Chiral Secondary Alcohols

MethodPrincipleAnalytical TechniqueKey Advantages
Mosher's Method Formation of diastereomeric esters with a chiral derivatizing agent.NMR Spectroscopy (¹H, ¹⁹F)Well-established, reliable, provides detailed structural information.
Competing Enantioselective Conversion (CEC) Kinetic resolution using enantiomeric catalysts in parallel reactions.TLC, LC/MSHigh sensitivity, requires small sample amounts, rapid. nih.govnih.gov
Enzymatic Resolution Stereoselective enzymatic acylation or hydrolysis.Chiral HPLC, Chiral GCHigh enantioselectivity, environmentally friendly conditions. mdpi.com
X-ray Crystallography Direct determination of the three-dimensional structure of a single crystal.X-ray DiffractionUnambiguous determination of absolute configuration.

Conformational Analysis via Spectroscopic and Computational Methods

The conformational flexibility of this compound, arising from the rotation around its numerous single bonds, can be investigated through a combination of spectroscopic techniques and computational modeling. These analyses are vital for understanding the molecule's physical properties and its interactions in various environments.

NMR Spectroscopy is a cornerstone for conformational analysis in solution. auremn.org.br For this compound, ¹H NMR spectroscopy would be instrumental. The coupling constants (J-values) between vicinal protons, particularly around the C5-C6-C7 fragment, can provide insights into the dihedral angles and, consequently, the preferred staggered conformations (anti, gauche). The Nuclear Overhauser Effect (NOE) can also be used to determine through-space proximities between protons, further constraining the conformational possibilities. ethz.ch

Computational Methods , such as Density Functional Theory (DFT) and Molecular Mechanics (MM), are powerful tools for exploring the conformational landscape of flexible molecules like this compound. ethz.ch These methods can be used to:

Calculate the relative energies of different conformers to identify the most stable structures.

Predict spectroscopic parameters (e.g., NMR chemical shifts and coupling constants) for different conformers, which can then be compared with experimental data. ethz.ch

Simulate the dynamic behavior of the molecule, providing a more complete picture of its conformational flexibility.

For long-chain aliphatic molecules, the lowest energy conformations are typically those that minimize steric hindrance, which often involves extended, zig-zag arrangements of the alkyl chains. The presence of the acetate group at the C-6 position will introduce specific conformational preferences in its vicinity.

Table 2: Spectroscopic and Computational Methods for Conformational Analysis

MethodInformation Obtained
¹H NMR Spectroscopy Dihedral angles from coupling constants, through-space proximities from NOE. auremn.org.br
¹³C NMR Spectroscopy Chemical shifts are sensitive to the local electronic and steric environment.
Infrared (IR) Spectroscopy Information on the rotational isomerism of the ester group. auremn.org.br
Computational Modeling (DFT, MM) Relative energies of conformers, predicted spectroscopic parameters, molecular dynamics. ethz.ch

Crystal Structure Analysis and Solid-State Properties

As of the current literature, there is no published crystal structure for this compound. Therefore, this section will discuss the expected solid-state properties based on studies of other long-chain aliphatic esters and related molecules.

Crystal Packing: Long-chain aliphatic molecules, including esters, tend to pack in a way that maximizes van der Waals interactions between the alkyl chains. This often results in a layered structure, where the molecules are aligned parallel to each other. The polymethylene chains typically adopt an all-trans (zig-zag) conformation to allow for dense packing. nih.gov

X-ray diffraction (XRD) would be the definitive technique to determine the crystal structure of this compound, should suitable single crystals be obtained. The analysis would reveal:

The precise bond lengths, bond angles, and torsion angles of the molecule in the solid state.

The unit cell parameters and the arrangement of molecules within the crystal lattice (crystal packing).

The nature of intermolecular interactions, such as van der Waals forces and any potential weak hydrogen bonds.

Biotechnological Production and Natural Occurrence of Dodecanol Acetates

Identification of 6-Dodecanol (B8813167) Acetate (B1210297) in Natural Product Extracts

Direct identification of 6-dodecanol acetate in natural product extracts is not widely reported in scientific literature. However, its primary isomer, 1-dodecanol (B7769020) acetate (also known as lauryl acetate), has been identified in various organisms. For instance, 1-dodecanol acetate is a known component of some plant volatiles and insect pheromone blends nih.govnih.gov. The precursor alcohol, 1-dodecanol, is a recognized plant and bacterial metabolite nih.gov. The presence of these related C12 compounds suggests that the necessary biochemical machinery for producing dodecanol (B89629) backbones and acetylating them exists in nature, making the occurrence of other isomers like this compound plausible, though unconfirmed.

The biosynthesis of fatty acid derivatives like dodecanol acetates in plants originates from the acetate pathway, also known as the polyketide pathway wikipedia.org. This fundamental metabolic route is responsible for producing fatty acids and polyketides wikipedia.orgviper.ac.in.

The proposed biosynthetic pathway for a compound like this compound in a plant system would likely involve several key steps:

Fatty Acid Synthesis : The process begins with acetyl-CoA, which is carboxylated to form malonyl-CoA. Through a series of condensation reactions catalyzed by fatty acid synthase (FAS) enzymes, the carbon chain is elongated by two-carbon units from malonyl-CoA, ultimately producing a C12 fatty acid, dodecanoic acid (lauric acid) oup.com.

Hydroxylation : To form 6-dodecanol, the saturated dodecanoic acid chain would need to be hydroxylated at the C-6 position. This step would be catalyzed by a specific hydroxylase enzyme, likely from the cytochrome P450 family, which is known for its role in modifying fatty acid chains.

Reduction : The carboxyl group of the hydroxylated fatty acid would then be reduced to a primary alcohol. This reduction typically occurs via a fatty acyl-CoA or fatty acyl-ACP reductase.

Acetylation : The final step is the esterification of the hydroxyl group at the C-6 position of 6-dodecanol with an acetyl group, typically derived from acetyl-CoA. This reaction is catalyzed by an alcohol acetyltransferase (AAT), a class of enzymes responsible for the synthesis of volatile esters in many plants.

This pathway is a hypothetical construct based on known biochemical reactions in plant secondary metabolism viper.ac.inslideshare.net.

Microorganisms are prolific producers of a vast array of secondary metabolites, including fatty alcohols and their esters nih.govfrontiersin.orgfrontiersin.org. While this compound is not commonly reported, its precursor alcohol, 1-dodecanol, has been identified as a major secondary metabolite of Streptomyces decoyicus nih.gov. The production of 1-dodecanol by this actinomycete highlights the capacity of microbes to synthesize C12 alcohol backbones.

Furthermore, some yeasts are known to metabolize secondary alcohols. For example, Starmerella bombicola can utilize secondary alcohols such as 2-dodecanol for the production of novel glycolipids nih.gov. This demonstrates the existence of microbial enzyme systems capable of recognizing and modifying secondary long-chain alcohols, which would be a prerequisite for the biosynthesis or modification of this compound. The presence of these metabolic capabilities suggests that microbial production of this compound is biochemically feasible.

Organism Related Compound Detected Compound Class Significance
Streptomyces decoyicus1-DodecanolPrimary Fatty AlcoholDemonstrates microbial capacity to produce the C12 alcohol backbone nih.gov.
Starmerella bombicolaMetabolites of 2-tetradecanolSecondary Fatty AlcoholShows microbial metabolism of secondary long-chain alcohols, a key step nih.gov.
Plants (general)1-Dodecanol acetateFatty Acid EsterIndicates the presence of alcohol acetyltransferases for C12 alcohols in nature nih.gov.

Microbial Metabolism of Dodecanols and Related Fatty Acids

The microbial metabolism of long-chain alcohols and fatty acids is a well-studied field, crucial for understanding both biodegradation and biosynthesis pathways. Microbes employ various strategies to utilize these aliphatic compounds as carbon and energy sources.

For a secondary alcohol like 6-dodecanol, a likely metabolic route would be the subterminal oxidation pathway observed in some microorganisms nih.gov. This pathway involves:

Conversion of the secondary alcohol to its corresponding ketone (6-dodecanone) by an alcohol dehydrogenase or fatty alcohol oxidase (FAO) nih.gov.

The ketone is then converted to an ester by a Baeyer–Villiger monooxygenase.

Finally, an esterase hydrolyzes the ester into a primary alcohol and a fatty acid, which can then enter the central carbon metabolism, typically via β-oxidation nih.gov.

The metabolism of the related C12 fatty acid, dodecanoic acid, proceeds through the classical β-oxidation pathway, where the fatty acid chain is sequentially shortened by two-carbon units, producing acetyl-CoA, which feeds into the citric acid cycle.

The synthesis and breakdown of esters like this compound are governed by specific enzyme systems.

Esterification : The formation of the ester bond is catalyzed by enzymes such as alcohol acetyltransferases (AATs) or lipases. In a solvent-free or low-water environment, lipases can efficiently catalyze the esterification of alcohols google.com. These enzymes transfer an acetyl group, typically from acetyl-CoA, to the hydroxyl group of the alcohol. While AATs are common in plants for creating volatile esters, lipases and other acyltransferases are widespread in microbes and can act on a broad range of substrates, including secondary alcohols researchgate.net.

Hydrolysis : The cleavage of the ester bond in this compound back to 6-dodecanol and acetic acid is catalyzed by hydrolytic enzymes, primarily esterases and lipases google.comnih.gov. The reaction, known as saponification when base-promoted, involves the nucleophilic attack of water at the ester's carbonyl carbon libretexts.org. The efficiency and substrate specificity of these enzymes vary greatly. For example, pig liver esterase (PLE) is known to hydrolyze a wide range of esters, although its catalytic rate shows little dependence on the electron-withdrawing power of substituents in the alcohol or acyl portion, indicating that steric effects can be more influential researchgate.net.

Enzyme Class Reaction Catalyzed Substrates/Products Key Characteristics
Lipases / Acyltransferases EsterificationAlcohol + Acyl-CoA → Ester + CoACan function in low-water environments; often have broad substrate specificity, including secondary alcohols google.comresearchgate.net.
Esterases / Lipases HydrolysisEster + H₂O → Alcohol + Carboxylic AcidWidespread hydrolytic enzymes; activity can be influenced by steric properties of the substrate nih.govresearchgate.net.
Alcohol Dehydrogenase / Oxidase OxidationSecondary Alcohol → KetoneKey step in the microbial degradation pathway of secondary alcohols nih.gov.
Baeyer–Villiger Monooxygenase OxidationKetone → EsterAn intermediate step in the subterminal oxidation pathway for converting ketones to esters nih.gov.

Metabolic engineering provides powerful tools to construct microbial cell factories for the production of valuable chemicals like dodecanol acetates nih.gov. Since this compound is not a common natural product, its synthesis would rely on the engineered production of its precursors, 6-dodecanol and acetyl-CoA, in a suitable host organism like Escherichia coli or Saccharomyces cerevisiae nih.govresearchgate.net.

Key metabolic engineering strategies would include:

Enhancing Precursor Pools : The production of both fatty alcohols and acetyl-CoA originates from central carbon metabolism. Strategies involve upregulating glycolysis and the pentose phosphate pathway to increase the availability of acetyl-CoA and the reducing equivalent NADPH, which is essential for fatty acid synthesis.

Fatty Alcohol Production : To produce dodecanol, the fatty acid synthesis pathway is harnessed and extended. This involves expressing a thioesterase specific for C12 chains to produce dodecanoic acid, followed by the expression of a carboxylic acid reductase (CAR) and an alcohol dehydrogenase (ADH) to convert the acid to the corresponding alcohol asm.org. For 6-dodecanol specifically, a regioselective hydroxylase would need to be introduced to create the hydroxyl group at the C-6 position prior to the final reduction and acetylation steps.

Expressing an Acetyltransferase : A suitable acyltransferase or lipase (B570770) with activity towards secondary alcohols would be overexpressed to catalyze the final esterification step, converting the microbially produced 6-dodecanol into this compound.

Pathway Optimization : This includes deleting competing pathways that drain precursors and optimizing the expression levels of the introduced enzymes to balance metabolic flux and avoid the accumulation of toxic intermediates nih.gov.

These strategies have been successfully applied to produce various higher alcohols and fatty acid derivatives, demonstrating the feasibility of producing custom molecules like this compound nih.govasm.org.

Role as Inter- and Intraspecies Signaling Molecules in Microbial Systems

While a specific signaling role for this compound has not been established, related long-chain alcohol molecules are known to function as quorum-sensing molecules (QSMs) in microbial communication nih.govdtu.dk. Quorum sensing allows bacteria and fungi to coordinate gene expression and behavior in response to population density.

The most relevant example is 1-dodecanol, which acts as a quorum-sensing molecule in the pathogenic yeast Candida albicans. Dodecanol inhibits the morphological transition from yeast to hyphal form, a key virulence factor, and it does so via a distinct mechanism from other QSMs like farnesol asm.org. While farnesol directly inhibits the adenylyl cyclase Cyr1p, dodecanol appears to modulate the cyclic AMP (cAMP) signaling pathway through a process dependent on the transcriptional repressor Sfl1p asm.org.

Given that 1-dodecanol has a demonstrated role in microbial signaling, it is plausible that its acetate ester, or isomers like this compound, could also have roles in chemical ecology. Esterification could represent a biological modification to alter the molecule's volatility, solubility, or receptor-binding affinity, potentially creating a more stable or specific signal. However, without direct experimental evidence, the role of this compound as a signaling molecule remains speculative.

Influence on Morphogenesis and Biofilm Formation in Fungi

Dodecanol has been identified as a significant modulator of fungal morphogenesis and biofilm formation, particularly in the opportunistic human pathogen Candida albicans. The ability of C. albicans to switch between yeast and hyphal forms is a key virulence factor, and the formation of biofilms contributes to its resistance to antifungal agents researchgate.netresearchgate.netscience.gov.

Research has demonstrated that dodecanol can inhibit the hyphal elongation in C. albicans researchgate.net. This inhibition of the yeast-to-hypha transition is a crucial mechanism for preventing the formation of robust biofilms, as hyphae are essential for the structural integrity of the biofilm matrix researchgate.net. Studies have shown that dodecanol's inhibitory effect on hyphal formation is dose-dependent nih.gov.

The impact of dodecanol on biofilm development is substantial. By suppressing filamentation, dodecanol leads to the formation of yeast-dominated biofilms, which are less structured and potentially more susceptible to antifungal treatments researchgate.net. Scanning electron microscopy has confirmed that treatment with dodecanol results in altered biofilm architecture in C. albicans researchgate.net. The table below details some of the key research findings on the effects of dodecanol on fungal morphogenesis and biofilm formation.

Fungal SpeciesEffect of DodecanolConcentrationReference
Candida albicansInhibition of hyphal elongation0.05 mM researchgate.net
Candida albicansReduction in hypha formation200 µM nih.gov
Candida albicansInhibition of normal biofilm developmentNot specified researchgate.net

Impact on Microbial Stress Responses

Dodecanol has been shown to influence microbial stress responses, particularly in the context of fungal physiology. The ability of a microorganism to adapt to environmental stressors is critical for its survival and pathogenesis. In fungi like Candida albicans, stress response pathways are intricately linked with virulence and morphogenesis nih.gov.

Studies have indicated that dodecanol can affect the Ras1-cAMP signaling pathway in C. albicans, a key pathway that regulates both morphogenesis and stress responses nih.gov. The addition of dodecanol to C. albicans cultures has been observed to impact the expression of cAMP-controlled genes that are involved in processes other than morphogenesis, such as the heat shock response and the transcriptional control of stress response genes nih.gov.

For instance, the heat shock sensitivity of a C. albicans strain with a hyperactive Ras1 pathway was suppressed by the presence of dodecanol nih.gov. This suggests that dodecanol can modulate the cellular response to thermal stress. Furthermore, the expression of certain stress response genes is not uniform across a cell population exposed to dodecanol; rather, the cells that alter their morphology in response to the compound are the ones that also exhibit changes in the expression of stress-related genes nih.gov. The table below summarizes the observed impacts of dodecanol on microbial stress responses.

OrganismStress Response Pathway/GeneObserved Impact of DodecanolReference
Candida albicansRas1-cAMP signaling pathwayAffects the activity of the pathway nih.gov
Candida albicansHeat shock responseAlleviates the heat shock-sensitive phenotype in a Ras1 mutant nih.gov
Candida albicansCTA1 (cAMP-responsive gene)Increased transcript levels with increasing dodecanol concentrations nih.gov
Saccharomyces cerevisiaeGeneral stress responseElicited by bacterial quorum sensing molecules, with some long-chain alcohols showing similar effects frontiersin.org

Environmental Fate and Ecological Interactions of Dodecanol Acetates Excluding Ecotoxicity

Environmental Distribution and Transport in Aquatic and Terrestrial Compartments

The environmental distribution of dodecanol (B89629) acetates is governed by their physical and chemical properties, such as water solubility, vapor pressure, and lipophilicity. Dodecyl acetate (B1210297) is characterized by its low water solubility and is considered insoluble in water vigon.comsolubilityofthings.com. When released into an aquatic environment, it is expected to spread on the water surface rather than dissolving vigon.com.

Due to their hydrophobic nature and low volatility, dodecanol acetates are not expected to be significantly transported over long distances in the atmosphere. However, volatilization from soil and water surfaces can be a relevant dissipation route rcaap.pt. Multimedia fugacity models predict that long-chain fatty alcohols (C14 and above) tend to remain in the air upon release, while those with chain lengths of C10 and greater primarily partition into soil and sediment when released into water wikipedia.org. Esters, as a class, are predicted to partition mainly to water, but heavy aliphatic esters also show a presence in soil rsc.org. For instance, a Level I fugacity model predicts that methyl laurate (a C12-chain ester) would partition primarily to soil (97.48%) and sediment (2.16%), with minimal distribution to water (0.36%) or air (0.00%) rsc.org. Given these characteristics, it is anticipated that 6-dodecanol (B8813167) acetate will predominantly be found in soil and sediment compartments following environmental release.

The transport of dodecanol acetates in the environment can be intentionally modified through formulation. For example, dodecyl acetate has been incorporated into controlled-release formulations (CRFs) using alginate-based hydrogels for agricultural applications as a semiochemical researchgate.netmdpi.com. These formulations are designed to slow the release and volatilization of the active compound, thereby influencing its local transport and persistence mdpi.com. The mobility of dodecyl acetate in soil is generally considered to be low, largely due to its tendency to sorb to soil particles basf.com.

Table 1: Predicted Environmental Distribution of a Related C12 Ester

Environmental Compartment Methyl Laurate (%)
Air 0.00
Water 0.36
Soil 97.48
Sediment 2.16

Source: Green Chemistry, 2017. rsc.org

Biodegradation Pathways and Kinetics in Diverse Environmental Media

Esters like 6-dodecanol acetate are generally susceptible to biodegradation. The primary step in their degradation is enzymatic hydrolysis of the ester bond, which yields the parent alcohol (6-dodecanol) and acetic acid. Both of these breakdown products are readily biodegradable in the environment.

The biodegradation of dodecanol acetates is carried out by diverse microbial communities present in various environmental media. The key enzymes responsible for the initial cleavage of the ester bond are esterases and lipases, which are widespread in bacteria and fungi mdpi.commdpi.com. For example, Aspergillus species are known to produce lipolytic enzymes that can degrade esters with medium to long carbon chains mdpi.com.

Once hydrolyzed, the resulting dodecanol can be degraded by numerous bacteria. Studies on the degradation of sodium dodecyl sulfate (B86663) (a related C12 compound) have identified Pseudomonas sp. as a key degrader dntb.gov.ua. The bacterium Marinobacter hydrocarbonoclasticus is known to degrade hydrocarbons by converting them to alcohols and then to fatty acids, which enter the β-oxidation pathway researchgate.net. Similarly, the yeast Candida cloacae produces a fatty alcohol oxidase with high activity towards 1-dodecanol (B7769020) oup.com. The degradation of the acetate component is non-specific, as it serves as a fundamental substrate for countless microbial species in both aerobic and anaerobic environments researchgate.netresearchgate.net.

The primary abiotic degradation mechanism for dodecanol acetates is hydrolysis. As esters, they can be hydrolyzed under either acidic or basic conditions, although they are generally stable at neutral pH nih.govontosight.ai. The rate of hydrolysis is dependent on pH and temperature.

Photolytic degradation can be a significant pathway for compounds that volatilize into the atmosphere. Atmospheric emissions of related glycol ethers are reported to undergo rapid photolytic degradation, with expected low ambient air concentrations inchem.org.

Sorption Behavior and Mobility in Soil and Sediment Systems

The sorption of dodecanol acetates to soil and sediment is a critical process influencing their mobility and bioavailability. Due to their long alkyl chain, these compounds are lipophilic (fat-loving) and have low water solubility, which promotes their partitioning from water to solid phases like soil organic matter and sediment solubilityofthings.combasf.com.

The octanol-water partition coefficient (log K_ow_) is a key indicator of a substance's tendency to sorb to organic matter. While specific data for this compound is unavailable, related long-chain alcohols have high log K_ow_ values, indicating strong sorption potential nih.gov. For example, sorption distribution coefficients (K_d_) for C12 alcohol (1-dodecanol) to activated sludge and river solids were measured to be 3,000 L/kg, illustrating high sorption nih.gov. A similar high affinity for soil and sediment particles is expected for dodecanol acetates.

This strong sorption behavior results in low mobility in soil basf.com. When applied to soil, dodecanol acetates are likely to remain in the upper soil layers, where they can undergo degradation. This reduces the potential for leaching into groundwater. Studies on other hydrophobic compounds, such as dodecylguanidine (B90949) acetate (dodine), show they are expected to adsorb to suspended solids and sediment nih.gov.

Table 2: Sorption and Mobility Properties of Dodecanol Acetates and Related Compounds

Compound/Class Property Finding Source
Dodecyl acetate Mobility in soil Assessment suggests low mobility. basf.com
Dodecyl acetate Water Solubility Insoluble in water. solubilityofthings.com
Long-chain alcohols (C12) Sorption (K_d_) 3,000 L/kg (to activated sludge/river solids). nih.gov
Dodine (B1670866) (dodecylguanidine acetate) Sorption Expected to adsorb to suspended solids and sediment. nih.gov

Bioaccumulation Potential in Non-Target Ecological Systems (excluding human exposure)

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from the environment through all routes of exposure. The potential for a substance to bioaccumulate is often initially assessed using its log K_ow_ value.

For dodecyl acetate, the high n-octanol/water distribution coefficient (log K_ow_) suggests a potential for accumulation in organisms basf.com. Hydrophobic substances with high log K_ow_ values tend to partition into the fatty tissues of organisms.

However, log K_ow_ alone can be a poor predictor of bioaccumulation for substances that are readily metabolized by organisms. Fatty alcohols and their derivatives, such as acetates, are known to be biotransformed in living organisms epa.gov. The ester linkage is easily cleaved, and the resulting alcohol and acetate are metabolized. This metabolic degradation can significantly reduce the actual bioaccumulation to levels much lower than predicted by the log K_ow_ value alone epa.gov. For example, measured bioconcentration factor (BCF) data for fatty alcohols indicate that their bioaccumulation potential is lower than what would be estimated from their log K_ow_ rcaap.pt. An estimated BCF for dodine, a related C12 compound, was 16, which suggests a low potential for bioconcentration in aquatic organisms nih.govepa.gov. Another source reports a calculated BCF of 2.665 for dodine ineris.fr. Therefore, despite its hydrophobicity, this compound is not expected to significantly bioaccumulate in non-target organisms due to rapid metabolism.

Applications in Chemical Engineering and Materials Science

Utilization as Chemical Intermediates for Specialty Compounds

In industrial organic synthesis, alcohols and their esters are fundamental intermediates for producing a wide array of specialty chemicals. While linear primary alcohols like 1-dodecanol (B7769020) are more commonly cited, branched isomers and their derivatives like 6-dodecanol (B8813167) acetate (B1210297) serve as important precursors where specific molecular architectures are required.

Long-chain alcohols are critical starting materials for a significant portion of the surfactant market. nih.gov The typical route to producing widely used anionic surfactants, such as sodium lauryl sulfate (B86663) (SLS), involves the sulfation of lauryl alcohol (1-dodecanol). atamankimya.comwikipedia.org Similarly, non-ionic surfactants like alcohol ethoxylates are manufactured via the ethoxylation of these alcohols. atamankimya.comoecd.org

For 6-dodecanol acetate to be utilized in these conventional surfactant manufacturing processes, it would first undergo hydrolysis to yield 6-dodecanol and acetic acid. The resulting secondary branched alcohol, 6-dodecanol, can then be used as the hydrophobic component for surfactant synthesis. Research into surfactants derived from branched fatty alcohols has shown that they can offer distinct properties compared to their linear counterparts, such as enhanced water solubility, superior wetting capabilities, and different foaming characteristics. whiterose.ac.ukacs.org The branching in the hydrophobic tail leads to a denser accumulation of methyl groups at the surface layer, which can lower the surface tension more effectively. acs.org Therefore, 6-dodecanol, derived from its acetate, serves as a valuable intermediate for specialty surfactants where such modified properties are desirable.

The synthesis of advanced polymers often relies on monomers or precursors with specific functional groups. Long-chain alcohols and their derivatives can be incorporated into polymer structures to impart desired properties like flexibility, hydrophobicity, or to create specific material morphologies. Dodecanol (B89629), for instance, is used in the formation of monolithic polymers, where it can act as a porogenic solvent during polymerization to create a continuous, porous polymer structure. atamanchemicals.comresearchgate.net This method is used to produce materials for applications like chromatography and catalysis.

While direct polymerization of this compound is not commonly documented, its hydrolysis product, 6-dodecanol, provides a reactive hydroxyl group suitable for polymerization reactions. This alcohol can act as an initiator in ring-opening polymerizations or be converted into a monomer that can be integrated into polyester (B1180765) or polyurethane chains. Furthermore, research has been conducted on creating branched polymers, such as branched polyvinyl acetate, through various synthesis strategies. researchgate.netrsc.org In some methods, polymers containing vinyl alcohol groups (derived from the hydrolysis of polyvinyl acetate) are used as backbones for grafting other polymer chains. google.com This highlights the importance of the alcohol functional group in creating complex polymer architectures. Therefore, this compound is best viewed as a precursor to the more reactive 6-dodecanol for applications in advanced polymer synthesis.

Integration into Phase Change Materials (PCMs) for Thermal Energy Storage and Regulation

Phase Change Materials (PCMs) are substances that absorb and release large amounts of thermal energy—known as latent heat—at a nearly constant temperature during their phase transition (e.g., from solid to liquid). This property makes them highly effective for thermal energy storage and temperature regulation in applications ranging from smart textiles and electronic device cooling to energy-efficient buildings. udl.cat Organic PCMs, including fatty alcohols and esters, are of particular interest due to their high latent heat storage capacity, chemical stability, and non-corrosive nature. udl.catmdpi.com

The suitability of a compound as a PCM is determined by its thermal properties, primarily its melting temperature and latent heat of fusion. Fatty acid esters have been studied as promising PCMs, with thermal properties that can be tuned by varying the chain lengths of the alcohol and carboxylic acid components. mdpi.com Generally, esters with longer alkyl chains exhibit higher melting points and latent heats of fusion. mdpi.com

While specific differential scanning calorimetry (DSC) data for this compound is not widely available, data for the related linear isomer, dodecyl acetate (dodecan-1-yl acetate), and the parent alcohol, 1-dodecanol, provide insight into the expected performance. researchgate.netwikipedia.org 1-Dodecanol is a well-characterized PCM with a melting point suitable for human comfort applications and a high latent heat of fusion. researchgate.net Esters like dodecyl acetate also function as PCMs, though their thermal properties differ from the parent alcohol. The branching in this compound would be expected to lower its melting point compared to its linear isomer, dodecyl acetate, due to less efficient crystal packing.

Table 1: Comparison of Thermal Properties of Related Dodecanol Compounds

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)Latent Heat of Fusion (kJ/kg)
1-Dodecanol C₁₂H₂₆O186.3424~234 - 277 researchgate.net
Dodecyl Acetate C₁₄H₂₈O₂228.370.7 wikipedia.orgNot specified
6-Dodecanol C₁₂H₂₆O186.34Not specifiedNot specified
This compound C₁₄H₂₈O₂228.37Not specifiedNot specified

A critical parameter for the practical application of PCMs is their long-term stability and reliability over many heating and cooling (melting and freezing) cycles. udl.cat The material must maintain its thermal properties, such as melting temperature and latent heat capacity, without significant degradation. researchgate.net Studies on fatty alcohols like 1-dodecanol have demonstrated excellent thermal and chemical stability, with minimal changes in their thermal properties even after thousands of cycles. researchgate.net

Research on various fatty esters also suggests good short-term thermal stability. mdpi.com However, for any new PCM candidate like this compound, comprehensive long-term cycling tests would be essential to confirm its reliability for specific applications. udl.catmdpi.com These tests involve subjecting the material to repeated phase change cycles and analyzing its properties using techniques like DSC to detect any degradation. mdpi.com Material compatibility studies are also crucial to ensure the PCM does not corrode or react with its containment material over its operational lifetime.

Application in Emulsion Liquid Membrane Systems for Separation and Reaction Processes

Emulsion Liquid Membranes (ELMs) are advanced separation systems used in various chemical and environmental engineering processes, such as wastewater treatment and metal recovery. uchile.cl An ELM system consists of a stable water-in-oil emulsion, which is then dispersed in an external aqueous phase (the source phase). The thin layer of the oil phase that separates the encapsulated internal aqueous phase from the external source phase acts as the liquid membrane. mdpi.com

The organic "oil" phase is a critical component, acting as a selective barrier and transport medium for the target species. This phase typically consists of a diluent (solvent), a carrier (extractant), and a surfactant to stabilize the emulsion. uchile.cl Long-chain alcohols, such as n-dodecanol, have been successfully used as the diluent or membrane phase in ELM systems. mdpi.comresearchgate.net In a study on the reduction and separation of p-nitrophenol, n-dodecanol served as the membrane phase containing dispersed osmium nanoparticles, demonstrating its efficacy in a combined reaction and separation process. mdpi.comresearchgate.net The choice of the organic solvent influences the stability of the emulsion and the efficiency of mass transfer across the membrane.

Given its properties as a water-insoluble organic ester, this compound could potentially be used as the diluent in an ELM system. Other organic esters, such as butyl acetate, have been employed as the extractant or organic phase in liquid membrane separations. mdpi.com The branched structure of this compound might offer different solvency and interfacial properties compared to linear alkanes or alcohols, potentially affecting emulsion stability and transport kinetics. However, specific research validating the use of this compound in ELM systems is not prominent, and its performance would need to be experimentally verified for any given separation or reaction process.

Optimization of Membrane Composition and Stability

The performance and stability of membranes, especially polymer inclusion membranes (PIMs) and emulsion liquid membranes, can be significantly influenced by their composition. Research has shown that the choice of carrier and plasticizer within a membrane matrix is crucial for its long-term stability and effectiveness. For instance, studies on PIMs have investigated various carriers, including acidic, basic, and neutral types, to determine their impact on membrane stability. The stability of these membranes is also affected by the surrounding aqueous solution's properties. researchgate.net

The following table summarizes the impact of different components on membrane stability:

Table 1: Influence of Membrane Components on Stability
Membrane Component Effect on Stability Reference
Carrier Type (in PIMs) Different carriers (acidic, basic, neutral) exhibit varying levels of stability. researchgate.net
Plasticizer Can be replaced by polymers like EVA40 to improve stability. researchgate.net
n-Dodecanol (in emulsion liquid membranes) Lower volatility contributes to reduced membrane phase loss. mdpi.com
Aqueous Phase Saturation Continuous immersion can enhance membrane stability. researchgate.net

Mass Transfer Kinetics and Separation Efficiency Studies

The efficiency of separation processes is intrinsically linked to the kinetics of mass transfer across membrane interfaces. In the realm of volatile compounds, understanding the dynamics of adsorption and desorption is key. Studies have shown that the rate of mass transfer can be influenced by various factors, including the properties of the volatile molecule and the medium. uni-sofia.bg For instance, the etherification of 1-dodecanol has been studied over solid-acid catalysts, where mass transfer limitations were found to be negligible under specific conditions, allowing for the determination of reaction kinetics. escholarship.org

In liquid-phase microextraction techniques, the efficiency of extracting target substances is dependent on the in-situ formation of an extraction solvent. The volume of components like dodecanol can significantly affect the extraction efficiency. researchgate.net Furthermore, in the separation of enantiomers using molecularly imprinted monolithic stationary phases, a mixture of toluene (B28343) and dodecanol has been used as a porogenic solvent to create large through-pores, which benefits separation performance by reducing back pressure. mdpi.com

The table below outlines key findings from studies on mass transfer and separation efficiency involving dodecanol and related compounds.

Table 2: Factors Affecting Mass Transfer and Separation Efficiency
System/Process Key Finding Reference
Etherification of 1-dodecanol Mass transfer limitations were negligible at 600 RPM for catalyst particle sizes < 250 µm. escholarship.org
Liquid-phase microextraction The volume of dodecanol influences the extraction efficiency of the target substance. researchgate.net
Chiral separation A toluene and dodecanol mixture as a porogen in monolithic columns improves separation by reducing back pressure. mdpi.com
Volatile compound evaporation Mass transfer is driven by mixed barrier-diffusion and convection-enhanced mechanisms. uni-sofia.bg

Development of Controlled Release Systems for Volatile Compounds

The controlled release of volatile compounds is a critical technology in various fields, including agriculture for pest management. This compound and related compounds are often key components in these systems.

Material Science Aspects of Dispenser Fabrication

The fabrication of dispensers for the controlled release of volatile compounds involves careful selection of materials to ensure desired release characteristics. Various materials and technologies have been explored for this purpose.

Polymer Matrices: Composite polymer matrices are used to create controlled-release dispensers. The release rates can be adjusted by modifying the reservoir conditions and the type of permeable polymer membrane surrounding the device. google.com

Microencapsulation: This technique, particularly coacervation, is commonly used for encapsulating insect pheromones like dodecanol and dodecyl acetate. nih.gov The process involves enclosing the active compound in a polymer shell, which can enhance its stability and provide slow-release properties. nih.gov Cross-linking agents like glutaraldehyde (B144438) can be used to increase the density of the polymer wall, thereby affecting the encapsulation and release rates. researchgate.net

Porous Glass: Porous Vycor Glass (PVG) has been shown to be a viable dispenser material. Pheromones are impregnated into the pores of the glass, and their release is influenced by the interactions between the pheromone molecules and the pore surface. researchgate.net For example, ester and alkane molecules may bond more strongly to the PVG surface than alcohols, leading to slower release rates. researchgate.net

Nanofibers: These materials offer a high surface area and porosity, making them suitable for pheromone encapsulation and controlled release. ufro.cl

Release Kinetics and Longevity Studies in Environmental Conditions

The effectiveness of a controlled-release dispenser is determined by its release kinetics and its longevity in real-world environmental conditions.

Research has demonstrated that different dispenser materials exhibit distinct release profiles. For instance, a study comparing Porous Vycor Glass (PVG) and rubber septa for the release of a pheromone blend found that PVG provided a steadier release, whereas the release from rubber septa showed greater fluctuations. scielo.br The release from PVG was observed to be continuous over a 30-day monitoring period. researchgate.netscielo.br

The release rate from polyethylene (B3416737) vials has been shown to be constant (zero-order kinetics) under controlled laboratory conditions. service.gov.uk In field trials, the longevity of these dispensers is a key factor for season-long efficacy in pest management. researchgate.net The environment can impact the release; for example, the release of dodecanol from microcapsules can be temperature-dependent. nih.gov

The following table provides a summary of release kinetics from different dispenser types.

Table 3: Release Kinetics from Various Dispenser Materials
Dispenser Material Release Kinetics/Characteristics Reference
Porous Vycor Glass (PVG) Provides a steady and continuous release. researchgate.netscielo.br
Rubber Septa Release rates can show large fluctuations. scielo.br
Polyethylene Vials Can exhibit constant (zero-order) release under controlled conditions. service.gov.uk
Microcapsules Release can be temperature-dependent. nih.gov

Future Research Directions and Emerging Paradigms for 6 Dodecanol Acetate

Development of Highly Enantioselective and Regioselective Synthetic Routes

The synthesis of 6-dodecanol (B8813167) acetate (B1210297) with precise control over its stereochemistry (enantioselectivity) and the specific location of the acetate group (regioselectivity) remains a significant challenge for chemists. The development of such routes is crucial for investigating the specific biological activities of different isomers and for potential applications where isomeric purity is paramount.

Current research directions focus on two main strategies: enzymatic catalysis and asymmetric synthesis.

Enzymatic Approaches: Lipases are increasingly employed for their ability to catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions, avoiding the need for complex protection and deprotection steps common in traditional chemistry. conicet.gov.ar The principle involves using a lipase (B570770) to selectively acylate one of the many hydroxyl groups on a precursor molecule. conicet.gov.ar For 6-dodecanol acetate, this would involve the selective acetylation of the hydroxyl group at the C-6 position of dodecan-1,6-diol or a related polyol. The choice of enzyme, solvent, and acyl donor is critical to achieving high yields and selectivity.

Asymmetric Synthesis: This strategy aims to create specific stereoisomers of the 6-dodecanol precursor, which can then be acetylated. This can be achieved by using chiral auxiliaries or catalysts. For instance, asymmetric hydrogenation of a ketone precursor using a chiral catalyst, such as those derived from BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), has been successfully used to synthesize other chiral alcohols like (3R,7R)-3,7,11-trimethyldodecanol. orgsyn.org Similar principles can be adapted for the synthesis of enantiomerically pure (R)- or (S)-6-dodecanol. A Diels-Alder/retro-Diels-Alder approach is another powerful, albeit complex, strategy for the enantioselective synthesis of chiral molecules. researchgate.net

Synthetic StrategyKey FeaturesPotential Application for this compoundRelevant Concepts from Literature
Enzymatic Regioselective Acylation Utilizes enzymes (e.g., lipases) for selective reactions. Mild reaction conditions. Avoids protection/deprotection steps.Selective acetylation of the C-6 hydroxyl group on a diol precursor.Lipase-catalyzed regioselective synthesis of steroid esters. conicet.gov.ar
Asymmetric Catalytic Hydrogenation Employs chiral metal complexes (e.g., Ru-BINAP) to create a specific stereocenter.Reduction of a 6-dodecanone (B3054480) precursor to yield enantiomerically enriched (R)- or (S)-6-dodecanol.Asymmetric synthesis of (3R,7R)-3,7,11-trimethyldodecanol. orgsyn.org
Organocatalysis Uses small organic molecules as catalysts for selective transformations.Regioselective functionalization of dodecane (B42187) derivatives.Organotin-catalyzed regioselective alkylation of diols. researchgate.net

Advanced Omics-Based Approaches for Elucidating Biotransformation Pathways

The biological production of 6-dodecanol and its derivatives via microbial fermentation represents a promising sustainable alternative to chemical synthesis. nih.gov Advanced "omics" technologies are central to understanding and optimizing these biotransformation pathways. explorationpub.commanchester.ac.uk These high-throughput methods provide a system-wide view of the molecular processes within an organism. explorationpub.com

Genomics and Transcriptomics: These tools analyze an organism's complete DNA sequence (genome) and its expressed genes (transcriptome). They are used to identify genes encoding the enzymes responsible for fatty alcohol production, such as fatty alcohol reductases (FARs) and carboxylic acid reductases (CARs). nih.govmanchester.ac.uk Transcriptomic analysis can reveal how gene expression changes in response to different conditions, helping to identify regulatory bottlenecks in the production pathway. manchester.ac.uk

Proteomics and Metabolomics: Proteomics identifies the entire set of proteins in a cell, quantifying the enzymes directly involved in the biotransformation process. manchester.ac.ukresearchgate.net Metabolomics, and its subset volatilomics (which focuses on volatile compounds), profiles the small-molecule metabolites, providing a direct snapshot of the cell's metabolic activity and the concentration of the desired product and any byproducts. explorationpub.comresearchgate.net

A powerful application of these technologies is in the Design-Build-Test-Learn (DBTL) cycle for metabolic engineering. In one study, researchers used a DBTL cycle to optimize dodecanol (B89629) production in E. coli. acs.org By creating a library of strains with varying expression levels of pathway enzymes and then measuring both the proteins (proteomics) and dodecanol titers (metabolomics), they trained machine-learning algorithms to predict optimal enzyme combinations. This data-driven approach led to a significant increase in dodecanol production, demonstrating the power of integrating omics with predictive modeling. manchester.ac.ukacs.org

Omics TechnologyInformation ProvidedApplication in this compound Biotransformation
Genomics Complete genetic blueprint.Identifies genes for fatty acid and alcohol synthesis pathways. nih.govmanchester.ac.uk
Transcriptomics Gene expression levels (RNA).Reveals which genes are activated or repressed during production, identifying regulatory targets for engineering. manchester.ac.uk
Proteomics Protein abundance.Quantifies the levels of metabolic enzymes, directly linking enzyme concentration to product yield. researchgate.netacs.org
Metabolomics/Volatilomics Profile of metabolites/volatile compounds.Measures the final concentration of this compound and precursor/side products to guide pathway optimization. explorationpub.com

Exploration of Novel Biologically-Inspired Applications in Chemical Signaling

Many small organic molecules function as chemical signals (semiochemicals) that mediate interactions between organisms. Acetates of medium-chain alcohols are well-known insect pheromones. For example, cis-6-dodecenyl acetate, a structurally related unsaturated analogue, is a known pheromone component for some moth species. nih.gov This strongly suggests that this compound could possess undiscovered roles in insect communication, acting as an attractant, repellent, or aggregation signal. Future research could involve screening the compound for electrophysiological and behavioral responses in various insect species.

Furthermore, the precursor, 1-dodecanol (B7769020) (lauryl alcohol), has been shown to act as a potent signaling molecule in plant defense. nih.gov When applied to plants, it can induce the biosynthesis of protective secondary metabolites through the phenylpropanoid pathway, enhancing the plant's resistance to pathogens and pests. nih.gov This raises the intriguing possibility that this compound could function as a novel plant biostimulant or defense activator, potentially with altered specificity, stability, or mode of action compared to its parent alcohol. Exploring its effect on plant transcriptomics and metabolomics could uncover new applications in sustainable agriculture. nih.gov

Potential ApplicationBiological BasisResearch Direction
Insect Semiochemical Structural similarity to known insect pheromones like cis-6-dodecenyl acetate. nih.govBehavioral assays and electroantennography (EAG) studies with various insect species.
Plant Defense Activator The precursor, 1-dodecanol, induces plant immunity pathways. nih.govInvestigating the effect of this compound on plant gene expression and metabolite profiles related to defense.
Microbial Signaling Small molecules like butenolides serve as signals in microbial communities. researchgate.netStudying the impact of this compound on microbial growth, biofilm formation, and quorum sensing.

Integration into Next-Generation Sustainable Chemical Processes and Materials

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net this compound and its precursor, dodecanol, are well-positioned to be integrated into next-generation sustainable technologies, both as products of green processes and as components in sustainable applications.

Sustainable Production: The most significant shift is from petrochemical-based synthesis to bio-manufacturing. The production of fatty alcohols like dodecanol in engineered microbial cell factories, such as E. coli and S. cerevisiae, uses renewable feedstocks (e.g., glucose from biomass) instead of fossil fuels. nih.gov This approach, especially when optimized using the omics and machine learning strategies described previously, drastically reduces the carbon footprint and environmental impact of production. nih.govmanchester.ac.uk

Sustainable Applications: Dodecanol is a key building block for producing bio-based materials. For instance, it can be esterified with furoic acid (derived from biomass via furfural) to produce alkyl furoate, an intermediate for a new class of bio-based surfactants. rsc.org This creates a fully bio-derived product, replacing petroleum-based surfactants. Additionally, long-chain alcohols like dodecanol can be used as green solvents or as the membrane phase in advanced separation technologies like emulsion liquid membranes, which have applications in catalysis and waste treatment. mdpi.com The acetylation to this compound can modify its physical properties (e.g., solvency, volatility), potentially opening up further specialized applications in sustainable formulations.

Area of IntegrationDescriptionExample
Bio-manufacturing Production from renewable feedstocks using engineered microbes.Synthesis of dodecanol in E. coli from glucose, reducing reliance on fossil fuels. nih.gov
Bio-based Surfactants Use as a key building block for surfactants derived from biomass.Esterification of dodecanol with bio-derived furoic acid to create novel surfactants. rsc.org
Green Solvents & Processes Application as an environmentally benign solvent or process medium.Use of n-dodecanol as the organic phase in emulsion liquid membranes for catalytic reduction of pollutants. mdpi.com

Q & A

Basic Research Questions

Q. What synthesis methods yield 6-Dodecanol acetate with high purity, and how can reaction efficiency be optimized?

  • Methodology :

  • Esterification : React dodecanol (C₁₂H₂₆O) with acetic anhydride or acetyl chloride under acid catalysis (e.g., sulfuric acid). Monitor reaction progress via TLC or FTIR for ester bond formation .
  • Purification : Use fractional distillation (boiling point ~230–250°C) or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product. Validate purity via GC-MS (retention time comparison) and ¹H NMR (δ 2.05 ppm for acetate methyl protons) .
  • Optimization : Vary catalyst concentration (0.5–5 mol%) and temperature (80–120°C) to maximize yield. Use DOE (Design of Experiments) for parameter interactions .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • GC-MS : Identify molecular ion peaks (m/z ~228 for C₁₄H₂₈O₂) and fragmentation patterns. Compare with NIST library spectra .
  • ¹H/¹³C NMR : Assign peaks for the acetate group (δ 2.05 ppm, CH₃COO) and dodecyl chain (δ 1.2–1.5 ppm, CH₂ groups). Use DEPT-135 for carbon hybridization confirmation .
  • FTIR : Confirm ester C=O stretch (~1740 cm⁻¹) and absence of alcohol -OH (~3300 cm⁻¹) .

Q. How should this compound be stored to prevent degradation in laboratory settings?

  • Methodology :

  • Store in amber glass vials under inert gas (N₂/Ar) at 4°C. Avoid prolonged exposure to light, moisture, or acidic/basic conditions .
  • Monitor stability via periodic GC-MS analysis. Degradation products (e.g., dodecanol or acetic acid) indicate hydrolysis; add stabilizers like BHT (0.01%) if necessary .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. GC-MS) for this compound be resolved?

  • Methodology :

  • Cross-Validation : Re-run analyses using deuterated solvents (e.g., CDCl₃) to rule out solvent impurities. Compare with synthetic standards .
  • High-Resolution MS : Resolve isobaric interferences (e.g., isomers like 4-dodecanol acetate) via Orbitrap or TOF-MS (mass accuracy <2 ppm) .
  • Dynamic Light Scattering (DLS) : Check for micelle formation in solution, which may alter NMR peak splitting .

Q. What experimental designs are suitable for studying the compound’s environmental fate (e.g., biodegradation)?

  • Methodology :

  • Microcosm Studies : Incubate this compound with soil/water samples under controlled O₂ levels (aerobic/anaerobic). Quantify degradation via LC-MS/MS and monitor metabolites .
  • QSAR Modeling : Predict biodegradation pathways using logP (estimated ~4.5) and molecular connectivity indices .
  • Ecotoxicity Assays : Use Daphnia magna or algal growth inhibition tests to assess LC₅₀/EC₅₀ values .

Q. How do kinetic parameters (e.g., activation energy) for this compound synthesis vary with catalyst type?

  • Methodology :

  • Arrhenius Analysis : Conduct reactions at 70–130°C with homogeneous (e.g., H₂SO₄) vs. heterogeneous catalysts (e.g., Amberlyst-15). Calculate Eₐ from ln(k) vs. 1/T plots .
  • In Situ FTIR : Track ester bond formation rates under varying catalyst loads (0.1–5 wt%) .
  • Computational Modeling : Use DFT (e.g., Gaussian) to simulate transition states and compare with experimental Eₐ values .

Methodological Guidelines

  • Data Reporting : Follow IUPAC standards for reporting yields, purity (≥95% by GC), and spectral data (include full NMR assignments) .
  • Reproducibility : Document catalyst batches, solvent grades, and instrument calibration details. Use triplicate measurements for statistical validation .
  • Ethical Compliance : Adhere to institutional protocols for waste disposal (e.g., neutralization of acidic byproducts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.